BB-22 8-hydroxyisoquinoline isomer
Description
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-13-14-26-15-21(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-20(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2 |
InChI Key |
FJGFHRZBBWREEK-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=NC=C2)C2=CC=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonyms |
isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Bb 22 8 Hydroxyisoquinoline Isomer
Synthetic Methodologies for the 8-Hydroxyisoquinoline Moiety and its Integration
The synthesis of the BB-22 8-hydroxyisoquinoline isomer can be conceptually divided into two main stages: the construction of the 8-hydroxyisoquinoline core and its subsequent esterification with the 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid side chain. The synthesis of the heterocyclic moiety is a critical step, with several established methods available for creating isoquinoline (B145761) and quinoline (B57606) scaffolds.
Classic named reactions provide the foundation for isoquinoline synthesis. The Pomeranz-Fritsch reaction is a primary method for preparing isoquinolines. wikipedia.orgorganicreactions.org This acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, is a versatile route to a variety of substituted isoquinolines. wikipedia.orgdrugfuture.comthermofisher.com A key modification by Schlittler and Müller allows for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com
While the target is an isoquinoline, it is informative to consider related quinoline syntheses to understand the broader context of heterocyclic chemistry. The Skraup-Doebner-von Miller reaction synthesizes quinolines through the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgnih.gov Mechanistic studies involving isotope labeling suggest a fragmentation-recombination pathway for this reaction. nih.gov Another method, the Combes quinoline synthesis , involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone to yield substituted quinolines. wikipedia.orgquimicaorganica.org
For the specific 8-hydroxy-substituted core, syntheses often begin with ortho-aminophenol. chemicalbook.comgoogle.com The Skraup reaction, for instance, can be adapted to produce 8-hydroxyquinoline (B1678124) from o-aminophenol and glycerol, with an oxidizing agent like o-nitrophenol. google.comgoogle.com The reaction proceeds by the in-situ formation of acrolein from glycerol, which then reacts with the o-aminophenol. google.com
Once the 8-hydroxyisoquinoline moiety is synthesized, the final step is its integration with the indole (B1671886) carboxylic acid side chain. This is typically achieved through a standard esterification reaction, forming an ester linkage between the carboxylic acid group of the indole component and the hydroxyl group of the 8-hydroxyisoquinoline.
Table 1: Comparison of Relevant Synthetic Methodologies
| Reaction Name | Reactants | Product Type | Catalyst | Relevance to Target Compound |
|---|---|---|---|---|
| Pomeranz-Fritsch wikipedia.orgchem-station.com | Benzaldehyde, 2,2-Dialkoxyethylamine | Isoquinoline | Strong Acid (e.g., H₂SO₄) | Direct route to the isoquinoline core. |
| Skraup-Doebner-von Miller wikipedia.orgnih.gov | Aniline, α,β-Unsaturated Carbonyl | Quinoline | Acid | Foundational method in quinoline/isoquinoline synthesis. |
| Combes Synthesis wikipedia.orgquimicaorganica.org | Aniline, β-Diketone | Quinoline | Acid | Illustrates another major pathway for related heterocycles. |
| Modified Skraup google.comresearchgate.net | o-Aminophenol, Glycerol, Oxidant | 8-Hydroxyquinoline | Acid | Demonstrates synthesis of the hydroxylated heterocyclic system. |
Spectroscopic Characterization Techniques for Structural Confirmation
The unambiguous identification of the this compound relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's mass, fragmentation, functional groups, and the connectivity of its atoms.
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying synthetic cannabinoids like BB-22 and its analogs. nih.govresearchgate.netnih.gov For the 8-hydroxyisoquinoline isomer, high-resolution mass spectrometry would confirm its molecular formula, C₂₅H₂₄N₂O₂, and exact mass of 384.5 g/mol . caymanchem.comlgcstandards.com The fragmentation pattern in the MS/MS spectrum would be characteristic, showing specific product ions resulting from the cleavage of the ester bond and fragmentation of the indole and isoquinoline rings, allowing it to be distinguished from its quinoline isomer and other related compounds. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons on the isoquinoline ring, the indole ring, and the cyclohexylmethyl group. chemicalbook.comnih.gov The specific chemical shifts and coupling patterns of the aromatic protons on the isoquinoline moiety would definitively confirm the 8-position of the ester linkage and distinguish it from other isomers. researchgate.netnih.gov Two-dimensional NMR experiments like COSY and NOESY can further confirm the connectivity and spatial relationships between protons. nih.gov
Infrared (IR) and UV-Vis Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. nih.govresearchgate.net The FTIR spectrum of the this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester group, C-O stretches, C=N and C=C stretches within the aromatic rings, and C-H stretches of the aliphatic cyclohexyl group. researchgate.netresearchgate.net The absence of a broad O-H stretching band would confirm the formation of the ester. researchgate.net Ultraviolet-visible (UV-Vis) spectroscopy would show characteristic absorbance maxima resulting from the π-electron systems of the indole and isoquinoline chromophores. caymanchem.comresearchgate.net
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Information Provided | Expected Key Features for this compound |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular Ion (M⁺) at m/z ≈ 384.5; Fragments corresponding to the indolecarboxylic acid and 8-hydroxyisoquinoline moieties. caymanchem.comresearchgate.net |
| ¹H NMR | Chemical environment and connectivity of protons | Distinct aromatic signals for the isoquinoline ring confirming 8-substitution; Signals for indole and cyclohexylmethyl protons. chemicalbook.comresearchgate.net |
| ¹³C NMR | Carbon skeleton framework | Resonances for the ester carbonyl carbon, and distinct sets of signals for the indole and isoquinoline ring carbons. nih.gov |
| FTIR Spectroscopy | Presence of functional groups | Strong C=O stretch (ester); C-O, C=N, and aromatic C=C stretching vibrations; Absence of a broad O-H band. researchgate.netresearchgate.net |
| UV-Vis Spectroscopy | Electronic transitions of chromophores | Absorption maxima around 217 nm and 295 nm. caymanchem.com |
Chemoinformatic and Computational Analysis of this compound and Related Analogs
Chemoinformatic and computational methods are invaluable for predicting the physicochemical properties, potential biological activity, and receptor interactions of novel compounds like the this compound. These in silico approaches complement experimental data and can guide further research.
Chemoinformatic Analysis: Chemical databases and software can be used to calculate key physicochemical properties based on the molecule's structure. caymanchem.comthermofisher.com Parameters such as molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can be readily determined. These properties are crucial for understanding the compound's likely absorption, distribution, metabolism, and excretion (ADME) profile. Most synthetic cannabinoids are highly lipophilic compounds. unodc.org
Computational Modeling and Docking: The primary targets for synthetic cannabinoids are the cannabinoid receptors CB1 and CB2. unodc.org Molecular docking simulations can be employed to predict the binding mode and affinity of the this compound to these receptors. nih.gov By generating a 3D model of the compound and docking it into the binding site of a CB1 or CB2 receptor model, researchers can hypothesize about the key intermolecular interactions (e.g., hydrophobic interactions, hydrogen bonds) that govern binding. nih.gov This can help to rationalize its potential cannabimimetic activity and compare its binding profile to that of other synthetic cannabinoids like JWH-018 or its quinoline isomer, BB-22. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a series of related synthetic cannabinoid analogs, QSAR models can be developed to predict the activity of new or untested compounds, such as the this compound. researchgate.net By analyzing how variations in structural features (e.g., different heterocyclic cores, side chains) affect receptor affinity or functional activity, these models can help in designing novel analogs with specific desired properties. researchgate.net
Advanced Analytical Methodologies for Identification and Differentiation of Bb 22 8 Hydroxyisoquinoline Isomer
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in the analysis of synthetic cannabinoids. nih.gov For isomeric compounds, the separation is primarily based on differences in their boiling points and interactions with the GC column's stationary phase. The subsequent mass spectrometric detection provides fragmentation patterns that serve as a chemical fingerprint for identification.
The electron ionization (EI) mass spectra of synthetic cannabinoid isomers can sometimes be very similar, making differentiation challenging. nih.govresearchgate.net However, in many cases, including for positional isomers, differences in the relative intensities of fragment ions can be observed, allowing for their distinction. nih.gov For instance, the fragmentation of the ester linkage and the indole (B1671886) ring system in the BB-22 8-hydroxyisoquinoline isomer would produce a characteristic set of ions. Comparison of these fragmentation patterns with those of other BB-22 isomers, such as the 4-hydroxyisoquinoline (B107231) isomer or the 3-hydroxyquinoline (B51751) isomer, is essential for positive identification. caymanchem.comcaymanchem.com
To enhance the separation and identification capabilities of GC-MS, derivatization of the analytes can be employed. While not always necessary, this can improve the chromatographic peak shape and alter the fragmentation patterns, potentially leading to more distinct spectra among isomers. frontiersin.org Furthermore, the use of photoionization (PI) as a softer ionization technique in GC-MS can be advantageous as it often produces a more abundant molecular ion, which is crucial for determining the molecular weight and confirming the isomeric nature of the compound. nih.gov
Table 1: Potential GC-MS Data for this compound and Related Analogs
| Compound | Retention Time (min) | Key Fragment Ions (m/z) |
| This compound | To be determined | M+•, [indole-3-carboxylate]+, [isoquinoline]+ |
| BB-22 | To be determined | M+•, [indole-3-carboxylate]+, [quinoline]+ |
| JWH-018 | To be determined | M+•, [indole-3-carboxylate]+, [naphthalene]+ |
Note: The data in this table is illustrative and based on general fragmentation patterns of similar compounds. Actual experimental data would be required for definitive analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Resolution and Sensitivity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers several advantages over GC-MS for the analysis of synthetic cannabinoids, particularly for complex mixtures and isomers. LC provides excellent separation capabilities for a wide range of compounds, including those that are thermally labile or non-volatile. nih.gov The use of different column chemistries, such as C18 or biphenyl (B1667301) phases, can provide varying selectivities for isomeric separation. oup.comoup.com
Tandem mass spectrometry (MS/MS) significantly enhances the specificity of detection. By selecting a specific precursor ion (typically the molecular ion) and subjecting it to collision-induced dissociation (CID), a unique product ion spectrum is generated. This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, allowing for the quantification of analytes even at very low concentrations. nih.govnih.gov The fragmentation patterns obtained from MS/MS are often more diagnostic for distinguishing between isomers than full scan mass spectra. nih.gov
For the this compound, an LC-MS/MS method would involve optimizing the chromatographic separation from its positional isomers and other structurally related analogs. The selection of specific precursor-to-product ion transitions would be critical for its unambiguous identification and quantification in various matrices. nih.gov Two-dimensional liquid chromatography (2D-LC) can be employed for particularly challenging separations of co-eluting isomers, offering enhanced resolution by using two different column chemistries in succession. oup.comojp.gov
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy in Isomer Discrimination
While mass spectrometry techniques are powerful for identification and quantification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information that is invaluable for the definitive discrimination of isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise chemical structure of a molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei (typically ¹H and ¹³C), the exact connectivity and spatial arrangement of atoms can be determined. For the this compound, NMR would definitively confirm the position of the ester linkage on the isoquinoline (B145761) ring and distinguish it from other positional isomers.
Infrared (IR) spectroscopy , particularly when coupled with attenuated total reflectance (ATR-FTIR), provides a rapid and non-destructive method for analyzing the functional groups present in a molecule. news-medical.netnih.gov The IR spectrum of the this compound would show characteristic absorption bands for the ester carbonyl group, the C-N and C=N bonds of the isoquinoline ring, and the C-H bonds of the indole and cyclohexyl moieties. While the IR spectra of isomers can be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can often be used for discrimination. researchgate.netscholaris.ca
Chiral Chromatography for Stereoisomeric Analysis (if applicable to this compound)
The relevance of chiral chromatography depends on the presence of stereocenters in the molecule. The structure of BB-22 and its 8-hydroxyisoquinoline isomer does not inherently possess a chiral center unless a substituent on the cyclohexyl ring or another part of the molecule creates one. lgcstandards.com However, many synthetic cannabinoids do exist as enantiomers, and their stereochemistry can significantly affect their pharmacological activity. cannabissciencetech.com
If a chiral center were present in the this compound, chiral chromatography would be essential for separating the enantiomers. waters.comcannabissciencetech.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) as well as supercritical fluid chromatography (SFC) can be employed for chiral separations. cannabissciencetech.comwaters.com The separated enantiomers can then be individually analyzed by mass spectrometry or other detectors for identification and quantification. windows.net
Comparative Analytical Profiling of this compound against Positional and Structural Analogs
A comprehensive analytical approach for the confident identification of the this compound involves a comparative profiling against its known positional and structural analogs. This requires the availability of certified reference materials for each isomer.
The analytical profile would include a comparison of data from multiple techniques:
GC-MS: Comparison of retention times and EI mass spectra.
LC-MS/MS: Comparison of retention times and MRM transitions.
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help to confirm the elemental composition and distinguish between compounds with the same nominal mass but different elemental formulas. acs.orgnih.gov
NMR and IR Spectroscopy: Detailed comparison of spectroscopic data to confirm the specific isomeric structure.
By creating a database of these analytical parameters for a range of synthetic cannabinoid isomers, forensic laboratories can more reliably identify unknown substances found in seized materials.
Table 2: Comparative Analytical Techniques for Isomer Differentiation
| Analytical Technique | Principle of Differentiation | Application to this compound |
| GC-MS | Differences in volatility and mass spectral fragmentation. | Can distinguish based on retention time and relative ion intensities. nih.gov |
| LC-MS/MS | Differences in polarity and fragmentation pathways. | Provides high selectivity and sensitivity for isomeric separation and quantification. oup.com |
| NMR Spectroscopy | Differences in the chemical environment of atomic nuclei. | Definitive structural elucidation and isomer discrimination. |
| IR Spectroscopy | Differences in vibrational modes of functional groups. | Can show subtle differences in the fingerprint region. scholaris.ca |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Applicable only if a chiral center is present. waters.com |
Development and Validation of Forensic Analytical Protocols for this compound (non-human matrices)
The development of robust and validated analytical protocols is crucial for the reliable detection of the this compound in non-human matrices, such as seized plant material, powders, or liquids. kzoo.eduunodc.org Method validation ensures that the analytical procedure is fit for its intended purpose and provides accurate and reproducible results.
Key validation parameters that must be assessed include: nih.gov
Selectivity and Specificity: The ability of the method to differentiate the analyte from other components in the matrix.
Linearity and Range: The concentration range over which the method provides a linear response.
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Matrix Effects: The influence of other components in the matrix on the ionization and detection of the analyte.
Validated methods, typically based on LC-MS/MS or GC-MS, are essential for providing legally defensible results in forensic casework. nih.govoup.com
Molecular Pharmacology and Receptor Interactions of Bb 22 8 Hydroxyisoquinoline Isomer in Vitro and Pre Clinical
Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Functional Potency
In vitro studies have demonstrated that BB-22 exhibits a high binding affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). researchgate.net This indicates a strong potential for interaction with the endocannabinoid system.
BB-22 has been shown to be a full agonist at both CB1 and CB2 receptors. Its binding affinity (Ki) for the CB1 receptor is reported to be in the range of 0.11-0.217 nM, while its affinity for the CB2 receptor is 0.338 nM. In functional assays, BB-22 demonstrates high potency and efficacy as a CB1 agonist, with a half-maximal effective concentration (EC50) of 2.9 nM.
Interactive Data Table: Cannabinoid Receptor Binding Affinity and Functional Potency of BB-22
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
|---|---|---|
| CB1 | 0.11 - 0.217 | 2.9 |
| CB2 | 0.338 | Not Available |
In Vitro Pharmacodynamic Characterization of BB-22 8-Hydroxyisoquinoline Isomer (e.g., G protein coupling, adenylyl cyclase inhibition, beta-arrestin recruitment)
The functional consequences of BB-22 binding to cannabinoid receptors, particularly CB1, involve the activation of intracellular signaling pathways. As a G protein-coupled receptor (GPCR), CB1 activation by an agonist like BB-22 typically leads to the coupling of inhibitory G proteins (Gi/o). This, in turn, initiates a cascade of intracellular events.
One of the primary downstream effects of CB1 receptor activation is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting this enzyme, BB-22 can modulate the activity of various cellular processes that are dependent on cAMP signaling.
Furthermore, the interaction of agonists with GPCRs can also lead to the recruitment of β-arrestin proteins. While specific studies on β-arrestin recruitment by the this compound are not available, this is a common mechanism for GPCRs and is involved in both receptor desensitization and the initiation of distinct signaling pathways independent of G proteins. nih.gov
Assessment of this compound Interactions with Other Neurotransmitter Systems (e.g., dopaminergic, serotonergic, adrenergic)
The activation of cannabinoid receptors can have a modulatory effect on other neurotransmitter systems in the brain. nih.gov Pre-clinical research has indicated that BB-22 can influence the dopaminergic system. Specifically, studies have shown that BB-22 administration can lead to an increase in dopamine (B1211576) levels in the nucleus accumbens, a key brain region involved in reward and motivation. This suggests that some of the behavioral effects of this compound may be mediated through its interaction with dopaminergic pathways.
Currently, there is a lack of specific data on the interactions of the this compound with the serotonergic and adrenergic neurotransmitter systems.
Computational Modeling and Molecular Docking Studies of this compound at Receptor Sites
Computational modeling and molecular docking studies are valuable tools for understanding the interaction between a ligand and its receptor at a molecular level. nih.govnih.govresearchgate.net For the this compound, such studies would be instrumental in elucidating the specific binding orientation and the key amino acid residues within the CB1 and CB2 receptor binding pockets that contribute to its high affinity and potency.
These in silico approaches could help to explain how the 8-hydroxyisoquinoline moiety fits within the receptor and interacts with specific residues, providing a rationale for its observed pharmacological activity. However, at present, specific computational modeling and molecular docking studies for the this compound are not publicly available.
In Vivo Pharmacological Evaluation of this compound in Animal Models (e.g., drug discrimination, locomotor activity, thermal nociception, excluding human clinical data)
Further in vivo studies are required to fully characterize the pharmacological effects of this compound. Drug discrimination studies would help to determine if animals perceive the subjective effects of the this compound as being similar to other cannabinoids. Thermal nociception assays, such as the hot plate or tail-flick test, would be necessary to evaluate its potential analgesic properties. Currently, there is no available data from such studies for this specific compound.
Metabolic Fate and Biotransformation of Bb 22 8 Hydroxyisoquinoline Isomer
In Vitro Metabolic Profiling Using Hepatic Microsomes and Hepatocytes (e.g., animal species, not human)
The in vitro metabolism of synthetic cannabinoids is commonly studied using liver preparations from various animal species, such as rats, to predict their metabolic pathways in vivo. researchgate.net Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes. nih.gov Studies on analogous synthetic cannabinoids using rat liver microsomes have demonstrated rapid metabolic clearance. researchgate.net
Hepatocytes, the main parenchymal cells of the liver, provide a more complete metabolic system as they contain both Phase I and Phase II enzymes. Incubating a compound with rat hepatocytes allows for the identification of a wider range of metabolites, including those that have undergone sequential metabolic reactions. For structurally similar compounds like PB-22, incubation with hepatocytes has been a key method to elucidate complex metabolic pathways. nih.govresearchgate.net It is anticipated that incubating BB-22 8-hydroxyisoquinoline isomer with rat or other animal hepatic microsomes and hepatocytes would reveal a comprehensive profile of its metabolites.
Table 1: Anticipated In Vitro Animal Models for Metabolic Profiling of this compound
| In Vitro Model | Animal Species | Rationale | Expected Outcome |
| Hepatic Microsomes | Rat | High concentration of CYP450 enzymes for studying Phase I metabolism. | Identification of primary oxidative metabolites. |
| Hepatocytes | Rat | Contains both Phase I and Phase II enzymes for a complete metabolic picture. | Identification of a broad range of metabolites, including glucuronide and sulfate (B86663) conjugates. |
Role of Specific Cytochrome P450 Isoforms and Other Enzymes in the Biotransformation of this compound
The metabolism of synthetic cannabinoids is heavily reliant on the cytochrome P450 (CYP450) superfamily of enzymes. While the specific isoforms involved in the metabolism of this compound have not been directly investigated, studies on analogous compounds provide strong indications.
For JWH-018, a related synthetic cannabinoid, CYP2C9 and CYP1A2 have been identified as the major P450s involved in its oxidation. nih.govnih.gov It is plausible that these or other isoforms such as those from the CYP2C and CYP3A families, which are highly expressed in the liver of various animal species, also play a significant role in the hydroxylation of this compound.
In addition to CYP450 enzymes, carboxylesterases are crucial for the initial hydrolysis of the ester bond in this compound, a key step in its metabolism. nih.gov The subsequent glucuronidation of Phase I metabolites is carried out by UGTs. nih.gov
Table 3: Predicted Enzymes Involved in the Biotransformation of this compound
| Enzyme Family | Specific Enzyme(s) (Predicted) | Metabolic Reaction |
| Carboxylesterases | Not specified | Ester Hydrolysis |
| Cytochrome P450 | CYP2C family, CYP3A family, CYP1A2 | Hydroxylation |
| UDP-glucuronosyltransferases | Not specified | Glucuronidation |
Excretion Pathways and Metabolite Detection in Biological Matrices (non-human, e.g., animal urine, plasma)
Following metabolism in the liver, the resulting metabolites of this compound are expected to be excreted from the body primarily through urine and feces. The increased water solubility of the glucuronidated metabolites facilitates their elimination in urine.
In animal studies involving synthetic cannabinoids, metabolites are typically detected in various biological matrices. In rats, parent compounds and their metabolites have been identified in plasma and urine. researchgate.net For instance, studies on dogs exposed to cannabinoids have shown the presence of metabolites in both serum and urine, with different metabolite profiles in each matrix. nih.gov
The detection of these metabolites in animal plasma and urine is crucial for understanding the pharmacokinetic profile of the parent compound. Given that synthetic cannabinoids are often extensively metabolized, the parent compound may be present at very low concentrations or be entirely absent in urine, making the detection of its metabolites the primary way to confirm exposure. nih.govthermofisher.com
Table 4: Predicted Detection of this compound and its Metabolites in Animal Biological Matrices
| Biological Matrix | Expected Analytes | Rationale |
| Plasma | Parent compound and Phase I metabolites | Provides information on absorption, distribution, and early-phase metabolism. |
| Urine | Phase I and Phase II metabolites (especially glucuronides) | Primary route of excretion for water-soluble metabolites. Parent compound may be absent. |
Structure Activity Relationship Sar Studies of Bb 22 8 Hydroxyisoquinoline Isomer and Its Analogs
Influence of Hydroxyl Group Positional Isomerism on the Isoquinoline (B145761) Moiety on Pharmacological Activity and Selectivity
The precise placement of the hydroxyl group on the isoquinoline ring system is a critical determinant of a compound's pharmacological profile, though specific activity data for many isomers remains limited. BB-22 8-hydroxyisoquinoline isomer is structurally distinct from its quinoline (B57606) counterpart, BB-22, which features an 8-hydroxyquinoline (B1678124) group. caymanchem.comcvmh.fr The core difference lies in the nitrogen's position within the bicyclic aromatic ring.
While direct pharmacological data for this compound is not extensively published, the existence of other positional isomers, such as the 4-hydroxyisoquinoline (B107231) and 5-hydroxyisoquinoline (B118818) variants, underscores the chemical exploration in this area. glpbio.comcvmh.frcaymanchem.com The physiological and toxicological properties of these specific isomers are largely unknown. caymanchem.comcvmh.fr
Comparative Analysis of Isoquinoline vs. Quinoline Ring Systems on Receptor Binding and Efficacy
The substitution of a quinoline ring system for an isoquinoline moiety represents a significant structural modification that can impact cannabinoid receptor binding and efficacy. BB-22 itself, a quinoline derivative, is recognized as a potent synthetic cannabinoid. nih.gov Its analog, this compound, differs by the placement of the nitrogen atom in the bicyclic system, which inherently alters the molecule's electronic and steric properties. caymanchem.com
Research comparing analogs with these different heterocyclic systems has provided some insights. A 2016 study investigating various synthetic cannabinoids found that replacing a naphthyl group with a quinoline in certain amide-linked compounds resulted in a 14- to 27-fold decrease in affinity (higher Ki values) for the CB1 receptor, while the affinity for the CB2 receptor was not significantly changed. nih.gov In contrast, for ester-linked compounds like PB-22, the quinoline-containing analog (5F-PB-22) showed comparable affinities for both CB1 and CB2 receptors relative to its naphthyl counterpart. nih.gov The quinoline derivative FUB-PB-22 also demonstrated slightly higher affinity at both receptors compared to a related analog. nih.gov
Effects of Modifications to the N-Alkyl Chain and Indole (B1671886) Core on Cannabinoid Receptor Affinity and Functional Activity (drawing from general synthetic cannabinoid research)
The structure-activity relationships of synthetic cannabinoids are significantly influenced by modifications to the N-alkyl chain and the indole core. This knowledge, derived from broader research into synthetic cannabinoids, provides a framework for understanding the activity of this compound.
N-Alkyl Chain: The length and character of the N-alkyl chain attached to the indole or indazole ring are crucial for receptor affinity. Research on cannabimimetic indoles has shown that for high-affinity binding to both CB1 and CB2 receptors, an alkyl chain length of at least three carbons is necessary. nih.gov Optimal binding is often achieved with a five-carbon (pentyl) side chain. nih.gov Extending the chain to seven carbons (heptyl) can lead to a dramatic decrease in binding affinity at both receptors. nih.gov This suggests that the binding pocket has a specific size limitation for this part of the molecule. The cyclohexylmethyl group present in BB-22 and its isoquinoline isomer is a bulky, lipophilic substituent that fits within this paradigm of potent N-alkyl groups.
Indole Core: The indole ring itself is a key component, but it can be successfully replaced with other heterocyclic systems. Comparative studies have shown that replacing the indole core with an indazole ring generally leads to higher binding affinity at cannabinoid receptors. nih.gov For example, the indazole analog AMB was found to be more potent than its indole counterpart, MMB-018, exhibiting subnanomolar affinity for both CB1 and CB2 receptors. nih.gov Similarly, the indazole PX-2 showed significantly higher affinity for the CB1 receptor compared to the indole PX-1. nih.gov Modifications to the indole ring, such as chlorination, can also impact affinity. Chlorination at the 4 and 5 positions of the indole core has been shown to reduce hCB1 binding affinity compared to the non-chlorinated parent compound. mdpi.com These findings highlight that while the indole core is common, it is not immutable, and changes to this part of the scaffold can fine-tune the pharmacological properties of the compound.
| Compound Pair | Core Structure | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
|---|---|---|---|---|
| MMB-018 | Indole | 15.1 | 14.0 | nih.gov |
| AMB (Indazole analog of MMB-018) | Indazole | 0.866 | 0.973 | nih.gov |
| PX-1 | Indole | 485 | 164 | nih.gov |
| PX-2 (Indazole analog of PX-1) | Indazole | 127 | 17.4 | nih.gov |
Elucidating Key Pharmacophoric Elements for this compound Activity through Molecular Design
The activity of synthetic cannabinoids like the this compound is dictated by a set of key pharmacophoric elements that facilitate a three-point interaction with the cannabinoid receptors. By integrating findings from SAR studies, a model for its activity can be proposed.
A widely accepted pharmacophore model for synthetic cannabinoids includes:
A heterocyclic core (A): In this case, an indole ring, which participates in aromatic stacking interactions within the receptor binding site. nih.gov
A linker group (B): The ester linker in this compound is crucial. The carbonyl oxygen in this linker is believed to form important hydrogen bonds, potentially mimicking the phenolic hydroxyl group of classical cannabinoids like Δ⁹-THC. nih.gov
A substituted aromatic moiety (C): The 8-hydroxyisoquinoline group serves as a bulky, lipophilic component that engages in hydrophobic and aromatic interactions within the receptor. Computational studies on related JWH compounds have identified strong hydrophobic interactions with key residues such as Phe170, Phe174, and Trp279 in the CB1 receptor. nih.gov The specific stereochemistry and electronic nature of the isoquinoline ring, as opposed to a quinoline or naphthalene (B1677914) ring, will fine-tune these interactions.
An N-alkyl tail (D): The N-cyclohexylmethyl group provides a necessary hydrophobic anchor that fits into a specific sub-pocket of the receptor. The optimal length and bulk of this chain are critical for high-affinity binding. nih.govnih.gov
Future Research Trajectories and Academic Significance
Gaps in the Comprehensive Pharmacological Characterization of BB-22 8-Hydroxyisoquinoline Isomer
A significant and recurring observation across scientific literature is that the physiological and toxicological properties of this compound are largely unknown. caymanchem.comcvmh.frlabchem.com.my This lack of data represents a major gap in its pharmacological profile. While it is known to be an analog of the potent synthetic cannabinoid JWH 018 and structurally similar to PB-22, the specific effects of its unique isoquinoline (B145761) structure have not been characterized. caymanchem.comcvmh.frglpbio.com
Future research must prioritize a full pharmacological workup of this compound. Key areas of investigation should include:
Receptor Binding Affinity and Efficacy: Determining the binding affinity and functional activity at cannabinoid receptors, CB1 and CB2, is fundamental. While its relatives often act as full agonists at these receptors, this cannot be assumed for the 8-hydroxyisoquinoline isomer. nih.gov
In Vivo Effects: Preclinical studies using established models, such as the cannabinoid tetrad assay (evaluating hypothermia, catalepsy, antinociception, and locomotor suppression), are necessary to understand its physiological effects. nih.gov
Metabolic Profiling: Identifying the primary phase I and phase II metabolites is crucial for both understanding its mechanism of action and for developing reliable methods for its detection in biological samples.
This compound is intended for forensic and research applications, underscoring the urgent need for this foundational data. caymanchem.comlabchem.com.my
Table 1: Chemical and Physical Properties of this compound
| Property | Data | Source |
|---|---|---|
| Formal Name | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 8-isoquinolinyl ester | caymanchem.comlgcstandards.com |
| IUPAC Name | isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | lgcstandards.com |
| CAS Number | 2701379-56-6 | caymanchem.com |
| Molecular Formula | C₂₅H₂₄N₂O₂ | caymanchem.comlgcstandards.com |
| Molecular Weight | 384.5 g/mol | caymanchem.comlgcstandards.com |
| λmax | 217, 295 nm | caymanchem.comcaymanchem.com |
| Purity | ≥98% | caymanchem.comcaymanchem.com |
| Formulation | A crystalline solid | caymanchem.comcaymanchem.com |
| Solubility | DMF: 14 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml | caymanchem.comcaymanchem.com |
| Storage Temp. | -20°C | caymanchem.comlgcstandards.com |
Advancements in Isomer-Specific Detection and Quantification Technologies
The emergence of multiple positional isomers of BB-22, such as the 4-hydroxyisoquinoline (B107231), 5-hydroxyisoquinoline (B118818), and 7-hydroxyisoquinoline (B188741) isomers, presents a significant analytical challenge. caymanchem.comcvmh.frbertin-bioreagent.com Differentiating these isomers is critical in forensic toxicology, as their pharmacological and toxicological profiles may vary. Therefore, a key research trajectory is the development and validation of isomer-specific detection and quantification methods.
Current analytical techniques for synthetic cannabinoids typically involve chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): GC can provide chromatographic separation of isomers, while MS provides structural information based on fragmentation patterns. Access to searchable GC-MS spectral libraries containing data for reference standards is a valuable tool for identification. caymanchem.comcaymanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool for the analysis of synthetic cannabinoids and their metabolites, often providing the necessary selectivity and sensitivity for complex biological matrices.
Future advancements should focus on optimizing chromatographic conditions (e.g., column chemistry, temperature gradients) to achieve baseline separation of this compound from its other positional isomers. High-resolution mass spectrometry (HRMS) can also aid in distinguishing isomers by providing highly accurate mass measurements, though it cannot typically differentiate isomers without prior chromatographic separation. The synthesis and characterization of certified reference materials for each isomer are essential for the validation of these analytical methods. cvmh.frlgcstandards.com
Contribution of this compound Research to the Broader Understanding of Synthetic Cannabinoid Mechanism of Action and Metabolism
Investigating the this compound provides a valuable opportunity to deepen the understanding of structure-activity relationships (SAR) within the broader class of synthetic cannabinoids. The parent compound, BB-22, is notable for replacing the classic naphthalene (B1677914) group of early synthetic cannabinoids like JWH 018 with an 8-hydroxyquinoline (B1678124) group. caymanchem.comglpbio.com The 8-hydroxyisoquinoline isomer further modifies this structure by introducing an isoquinoline ring system in place of the quinoline (B57606). caymanchem.comcvmh.fr
By systematically studying this isomer, researchers can address several key questions:
How does the position of the nitrogen atom in the quinoline vs. isoquinoline ring affect interaction with the CB1 and CB2 receptors?
Does this structural change influence the metabolic pathways of the compound compared to BB-22 and PB-22?
Does the isoquinoline moiety alter the compound's lipophilicity, potentially affecting its distribution in the body and its potential for withdrawal effects? nih.gov
Answering these questions will provide crucial data points for building more predictive SAR models for synthetic cannabinoids. This knowledge is academically significant for medicinal chemistry and pharmacology and has practical applications in forensic science, allowing for better prediction of the properties of newly emerging compounds.
Table 2: Structural Comparison of Related Synthetic Cannabinoids
| Compound | Core Structure | Linker | Tail Group | Key Distinguishing Feature from JWH 018 | Source |
|---|---|---|---|---|---|
| JWH 018 | Naphthyl | Carbonyl | N-pentyl chain | Reference Compound | caymanchem.comcvmh.fr |
| BB-22 | Indole (B1671886) | Carboxylate | 8-hydroxyquinoline | Naphthalene group is replaced by an 8-hydroxyquinoline ester. | caymanchem.comcvmh.frcvmh.fr |
| This compound | Indole | Carboxylate | 8-hydroxyisoquinoline | Quinoline group of BB-22 is replaced by an isoquinoline group. | caymanchem.comcvmh.frlabchem.com.my |
Q & A
Basic Research Questions
Q. How can BB-22 8-hydroxyisoquinoline isomer be structurally distinguished from other hydroxyquinoline/isoquinoline analogs?
- Methodological Answer : Differentiation requires a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution Orbitrap-MS/MS . Key steps include:
- Chromatographic separation : Optimize mobile phase gradients and column selectivity to resolve positional isomers (e.g., 6-hydroxyisoquinoline vs. 8-hydroxyisoquinoline) .
- Fragmentation analysis : Compare product ion spectra, focusing on diagnostic fragments such as m/z values corresponding to hydroxyisoquinoline-specific cleavages (e.g., loss of –OH or –CO groups). Reference libraries for synthetic standards are critical .
- High-resolution mass accuracy : Use Orbitrap-MS to confirm elemental compositions of precursor and product ions, reducing false identifications .
Q. What are the recommended protocols for quantifying this compound in biological matrices?
- Methodological Answer :
- Sample preparation : Perform β-glucuronidase hydrolysis on urine/serum to release conjugated metabolites, followed by liquid-liquid extraction (e.g., ethyl acetate or tert-butyl methyl ether) to isolate BB-22 and its metabolites .
- Quantification : Use LC-MS/MS with a deuterated internal standard (if available) for calibration. Reported limits of detection (LOD) for BB-22 in serum and urine are 3 pg/mL and 5.5–6.9 pg/mL , respectively, while its 3-carboxyindole metabolite has higher LODs (~30 pg/mL) due to ionization efficiency differences .
- Validation : Include matrix-matched calibration curves and spike-recovery tests to account for matrix effects .
Q. How can researchers confirm the absence of co-eluting isomers in chromatographic analyses?
- Methodological Answer :
- Orthogonal techniques : Pair LC-MS/MS with gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) to exploit differences in isomer-specific IR absorption bands (e.g., hydroxyl or carboxylate stretching modes) .
- Ion mobility spectrometry (IMS) : Use drift time separation to resolve isomers with identical m/z but distinct collision cross-sections. TOFWERK’s Vocus CI-IMS-TOF system achieves rapid isomer separation (~seconds) compared to traditional GC .
Advanced Research Questions
Q. What experimental strategies are effective for studying dynamic interconversion of BB-22 isomers under physiological conditions?
- Methodological Answer :
- Temperature-controlled GC-FTIR : Monitor isomerization kinetics by varying carrier gas flow rates and column temperatures. For example, acetaldehyde oxime isomers show distinct elution profiles under dynamic conditions, which can be modeled using multivariate curve resolution (MCR) .
- Time-resolved LC-MS : Collect serial samples from in vitro metabolic assays (e.g., liver microsomes) to track isomer ratios over time. Use kinetic modeling to estimate interconversion rates .
Q. How can computational frameworks aid in predicting isomer stability and metabolic pathways?
- Methodological Answer :
- OptCAMD framework : Deploy optimization-based molecular design tools to generate all possible isomers of BB-22 and rank them by thermodynamic stability (e.g., Gibbs free energy calculations) .
- Density functional theory (DFT) : Calculate activation energies for hydroxylation or carboxylation reactions at specific positions (e.g., 8-hydroxyisoquinoline vs. 6-hydroxyisoquinoline) to predict dominant metabolic pathways .
Q. What methodologies enable integration of isomer-specific data with multi-omics datasets?
- Methodological Answer :
- Iso-Seq and RNA-Seq integration : Use PacBio’s SMRT Link software for full-length transcriptome sequencing to identify splice variants that may interact with specific isomers. Combine with LC-MS/MS data to correlate isomer abundance with gene expression patterns .
- Chemometric analysis : Apply tools like SQANTI or TAMA to align isomer pharmacokinetic data with proteomic or metabolomic profiles, identifying co-regulated pathways .
Q. How can isomer-specific environmental fate studies be designed for BB-22 analogs?
- Methodological Answer :
- Isomer-selective extraction : Use toluene-nonane solutions (e.g., 10% v/v) to isolate hydrophobic isomers from environmental samples. Kanto Chemical’s protocols for BB-22 in environmental analysis recommend 50 μg/mL standards for calibration .
- Stable isotope tracing : Spike samples with ¹³C-labeled isomers to track degradation rates and transformation products via high-resolution MS .
Key Considerations for Reproducibility
- Nomenclature : Adhere to IUPAC guidelines for isomer naming (e.g., positional numbering) to avoid ambiguity .
- Data reporting : Include raw chromatograms, fragmentation spectra, and computational input files in supplementary materials to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
